N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-25-16-5-13(6-17(9-16)26-2)10-29-21-23-15(11-30-21)8-20(24)22-14-3-4-18-19(7-14)28-12-27-18/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUBDDAVXJORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC4=C(C=C3)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiazole intermediates, which are then coupled through a series of reactions involving thioether formation and acetamide linkage. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the rings.
Scientific Research Applications
Antibacterial Activity
Overview : Research has indicated that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antibacterial properties. For instance, derivatives of benzodioxole have shown high effectiveness against various Gram-positive and Gram-negative bacteria.
Case Studies :
- In a study examining the antibacterial potential of related compounds, derivatives with similar structural motifs demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the nanomolar range .
- Another investigation highlighted the synthesis and evaluation of thiazole-based derivatives, revealing that modifications to the thiazole ring could enhance antibacterial efficacy against resistant strains .
Other Biological Activities
In addition to antibacterial properties, this compound may exhibit other biological activities:
- Antioxidant Activity : Some studies suggest that thiazole derivatives can act as antioxidants, potentially offering protective effects against oxidative stress .
- Antidiabetic Potential : Thiazolidinone derivatives have been explored for their antidiabetic effects, indicating that similar modifications in the thiazole ring could yield compounds with beneficial metabolic effects .
Comparative Analysis of Related Compounds
| Compound | Structure | Antibacterial Activity | Other Activities |
|---|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide | Structure | High against Gram-positive bacteria | Potential antioxidant |
| Benzodioxole derivatives | Various modifications | Effective against E. coli | Varies by derivative |
| Thiazolidinone derivatives | Thiazolidine core | Moderate against various pathogens | Antidiabetic effects |
Future Directions in Research
Continued exploration into the modifications of this compound could lead to the development of novel therapeutics targeting resistant bacterial strains and other diseases. Further studies are needed to elucidate the full spectrum of biological activities and mechanisms involved.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
Structure-Activity Relationship (SAR) Insights
- Benzodioxol Position : Meta-substitution on benzodioxol (as in Ia and 5b ) improves metabolic stability compared to ortho/para-substituted analogs.
- Thioether vs.
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in Ia ) reduce electron density on the acetamide, possibly altering hydrogen-bonding capacity versus electron-donating methoxy groups in the target compound.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a derivative containing similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds were found to be as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 2.38 |
| HCT116 | 1.54 |
| MCF7 | 4.52 |
These values indicate that the compound exhibits potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin, which had higher IC50 values (7.46 µM for HepG2, 8.29 µM for HCT116, and 4.56 µM for MCF7) .
The anticancer mechanisms of this compound are believed to involve:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
- Apoptosis Induction : Assessment via annexin V-FITC assays indicated that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.
- Mitochondrial Pathway Modulation : The effects on proteins involved in the mitochondrial apoptosis pathway (Bax and Bcl-2) suggest that it triggers intrinsic apoptotic pathways .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating significant inhibition of bacterial growth .
Case Studies
A notable study focused on a related benzo[d][1,3]dioxole derivative which exhibited both anticancer and antimicrobial properties. The synthesized derivatives were evaluated for their cytotoxic effects on solid tumor cell lines and showed varying degrees of effectiveness against specific bacterial pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
